Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride is a chemical compound that belongs to the class of thiadiazines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The compound can be synthesized through various chemical reactions involving starting materials that include ethyl acetate and specific amines. While detailed sourcing information is not abundantly available in the literature, related compounds can often be found in chemical databases and research publications focusing on thiadiazine derivatives.
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride can be classified as:
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure optimal yields and purity of the product. Analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride features a thiadiazine ring with an amino group and an ethyl acetate moiety. The presence of both nitrogen and sulfur in the ring contributes to its unique properties.
Key structural data includes:
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the substituents on the thiadiazine ring.
The mechanism of action for Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride is primarily studied within pharmacological contexts:
Comprehensive analyses using techniques such as High Performance Liquid Chromatography (HPLC) can provide insights into purity levels and stability over time.
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate; hydrochloride has potential applications in:
1,3,4-Thiadiazines serve as privileged scaffolds in anticancer, antimicrobial, and enzyme-inhibiting agents. Their pharmacological relevance stems from:
Table 1: Pharmacological Applications of Key 1,3,4-Thiadiazine/-thiadiazole Derivatives
Compound | Biological Target | Therapeutic Application | Source |
---|---|---|---|
Litronesib | Kinesin Eg5 | Anticancer | [2] |
Filanesib | Kinesin Spindle Protein (KSP) | Multiple Myeloma | [3] |
Acetazolamide | Carbonic Anhydrase | Diuretic, Glaucoma | [9] |
Ciprofloxacin hybrids | DNA Topoisomerase IV | Broad-Spectrum Anticancer | [3] |
This hydrochloride salt (Molecular Formula: C₇H₁₂ClN₃O₂S, CAS RN: N/A) features a protonated 2-amino group and an ethyl acetate moiety conjugated to the thiadiazine ring. Key structural attributes include:
Table 2: Molecular Identity of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
Property | Value/Descriptor | Source |
---|---|---|
Preferred IUPAC Name | Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate hydrochloride | [7] |
Molecular Formula | C₇H₁₂ClN₃O₂S | [4] |
Molecular Weight | 237.71 g/mol | [6] |
SMILES | [H]N([H])C1=NN=C(CC(=O)OCC)CS1.Cl | [7] |
Key Functional Groups | Amino (–NH₂), Ester (–COOEt), Thioether (C–S–C) | [1] |
The evolution of thiadiazine chemistry reflects incremental advances in heterocyclic synthesis and target-driven design:
Table 3: Historical Progression of Thiadiazine/Thiadiazole Therapeutics
Time Period | Key Advancement | Significance | |
---|---|---|---|
1950s | Discovery of imidazo[2,1-b][1,3,4]thiadiazole | Foundation for antimicrobial/antitumor agents | [8] |
1984 | Acetazolamide approval (carbonic anhydrase inhibition) | Validated scaffold for enzyme targeting | [9] |
2015 | Honokiol-thiadiazole hybrids (e.g., compound 8a) | Achieved sub-2µM IC₅₀ in solid tumors | [3] |
2022 | Litronesib FDA approval (kinesin Eg5 inhibition) | First thiadiazole-based anticancer drug | [2] |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2